molecular formula C3H3Cl6OP B14470358 (1,2,2,3-Tetrachloropropyl)phosphonic dichloride CAS No. 65951-70-4

(1,2,2,3-Tetrachloropropyl)phosphonic dichloride

Cat. No.: B14470358
CAS No.: 65951-70-4
M. Wt: 298.7 g/mol
InChI Key: LYIFELLEEWQHAJ-UHFFFAOYSA-N
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Description

(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with tetrachloropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products.

Chemical Reactions Analysis

Types of Reactions

(1,2,2,3-Tetrachloropropyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.

    Hydrolysis: The compound reacts with water to produce phosphonic acid derivatives and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic dichlorides.

Scientific Research Applications

(1,2,2,3-Tetrachloropropyl)phosphonic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of biomolecular structures, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.

    Methylphosphonyl dichloride: An organophosphorus compound used as a precursor for chemical weapons agents.

Uniqueness

(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple chlorine atoms and phosphonic dichloride group make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

65951-70-4

Molecular Formula

C3H3Cl6OP

Molecular Weight

298.7 g/mol

IUPAC Name

1,2,2,3-tetrachloro-1-dichlorophosphorylpropane

InChI

InChI=1S/C3H3Cl6OP/c4-1-3(6,7)2(5)11(8,9)10/h2H,1H2

InChI Key

LYIFELLEEWQHAJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(P(=O)(Cl)Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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